molecular formula C22H19F3N2O5 B6505753 8-methoxy-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1421493-16-4

8-methoxy-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B6505753
CAS RN: 1421493-16-4
M. Wt: 448.4 g/mol
InChI Key: LQNCZXNNOZXMSX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chromen-2-one group, a piperidine ring, and a trifluoromethyl group attached to a pyridine ring . These groups are common in many pharmaceutical and agrochemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Suzuki–Miyaura Coupling Reagent

Background: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions and compatibility with various functional groups. The success of SM coupling largely relies on the choice of organoboron reagents.

Role of the Compound: The compound serves as an organoboron reagent in SM coupling. Its stability, ease of preparation, and environmental friendliness make it an attractive choice for this reaction. The compound undergoes oxidative addition and transmetalation, leading to the formation of new carbon–carbon bonds .

Promising Drug Scaffold

Therapeutic Applications: This novel unit appears in several promising drugs with diverse therapeutic applications:

Hydromethylation Sequence

Application in Total Synthesis: The compound has been employed in the hydromethylation sequence, leading to the synthesis of various natural products. For instance, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Enhanced Drug Potency

Tertiary Stereogenic Center: A molecule containing a trifluoromethyl group attached to a tertiary stereogenic center within a heteroaliphatic ring exhibited improved drug potency. This enhancement resulted from lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Selective Protodeboronation

Synthetic Applications: Selective protodeboronation reactions using this compound have been explored. For example, it was used to synthesize indolizidine derivatives, demonstrating its versatility in complex molecule assembly .

Other Potential Applications

Ongoing Research: While the above applications highlight its significance, ongoing research may uncover additional uses for this compound. Scientists continue to explore its properties and potential in various fields.

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential applications in pharmaceutical and agrochemical contexts, given the importance of its structural components in these fields .

properties

IUPAC Name

8-methoxy-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O5/c1-30-17-4-2-3-13-11-16(21(29)32-19(13)17)20(28)27-9-7-15(8-10-27)31-18-6-5-14(12-26-18)22(23,24)25/h2-6,11-12,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNCZXNNOZXMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)-2H-chromen-2-one

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